ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound characterized by its thieno[3,2-d]pyrimidine core structure. The presence of various functional groups, including the benzyl, oxo, and sulfanyl moieties, contributes to its rich chemical reactivity and potential for diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves the following steps:
Formation of the thieno[3,2-d]pyrimidine core: : This key intermediate can be synthesized through a multi-step process starting from commercially available thieno[3,2-d]pyrimidine-2,4-dione
Incorporation of the sulfanyl moiety: : The sulfanyl group can be introduced by reacting the benzylated thieno[3,2-d]pyrimidine intermediate with a suitable thiol reagent, such as thiophenol, under basic conditions.
Coupling with ethyl 4-aminobenzoate: : The acetamido linkage can be formed by coupling the sulfanylated thieno[3,2-d]pyrimidine with ethyl 4-aminobenzoate, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve more optimized and scalable processes. Key considerations include maximizing yield, minimizing waste, and ensuring product purity through crystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: : Potential oxidative transformations using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reductive modifications can be achieved using agents like sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can be performed depending on the functional groups present.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, under inert atmosphere conditions.
Substitution: : Halides, alkylating agents, bases like sodium hydroxide or potassium carbonate.
Major Products
Major products from these reactions vary depending on the specific functional groups targeted. For example, oxidation can lead to sulfoxides or sulfones, while reduction may result in alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is valuable for studying reaction mechanisms, especially those involving thieno[3,2-d]pyrimidine derivatives. It can serve as a model compound for exploring new synthetic methodologies.
Biology and Medicine
In biological research, this compound may be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development studies.
Industry
Industrially, this compound could find applications in the development of novel materials, agrochemicals, or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is closely related to its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. The presence of the sulfanyl group may enhance binding affinity through thiol-disulfide exchanges or hydrogen bonding interactions. The benzyl and oxo groups contribute to the overall stability and specificity of these interactions.
Comparison with Similar Compounds
Unique Features
Ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is unique due to its combination of a thieno[3,2-d]pyrimidine core with diverse functional groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler analogs.
Similar Compounds
Ethyl 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetate: : Features a benzimidazole core with a benzylthio group.
Mthis compound: : Similar structure but with a methyl ester group instead of an ethyl ester.
2-(Benzylsulfanyl)-4-oxo-4H-quinazoline-3-carboxylic acid ethyl ester: : Contains a quinazoline core with a benzylsulfanyl group.
Properties
IUPAC Name |
ethyl 4-[[2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-2-31-23(30)17-8-10-18(11-9-17)25-20(28)15-33-24-26-19-12-13-32-21(19)22(29)27(24)14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZNFAOFNTXCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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